molecular formula C37H53BF11N11O7 B1192946 iGlu-antagonist-21a

iGlu-antagonist-21a

Cat. No. B1192946
M. Wt: 983.6934
InChI Key: NHROBUUUIQQGHJ-NWFGNCPBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

iGlu-antagonist-21a is a highly potent fluorescent iGlu receptor antagonist.

Scientific Research Applications

Cancer Therapy

iGlu receptor antagonists, such as iGlu-antagonist-21a, have shown therapeutic effects in cancer treatment. A study demonstrated the use of an ionotropic glutamate (iGlu) receptor antagonist in combination with a common anticancer drug, doxorubicin, for cancer therapy. This combination proved to be synergistic in treating cancer, highlighting the potential of iGlu receptor antagonists like iGlu-antagonist-21a in cancer treatment (Tan et al., 2015).

Treatment of Epilepsy

iGlu-antagonist-21a and similar compounds have been investigated for their role in epilepsy treatment. Dysfunctions in glutamate neurotransmission are critical for seizures, and iGlu receptor antagonists have been found to inhibit experimental seizures in various animal species. This suggests their potential use in novel strategies for drug-resistant epilepsy (Celli & Fornai, 2020).

Neuropharmacology

Research on fluorescent polyamine toxins has explored their application in labeling iGlu receptors in neuronal studies. Potent fluorescent iGlu receptor antagonists like iGlu-antagonist-21a can be used as unique tools for dynamic studies of iGlu receptors, which are essential in understanding various neurological functions and disorders (Nørager et al., 2013).

Synthesis and Pharmacology

In the context of drug development and pharmacology, the synthesis and structure-activity relationship of iGlu receptor antagonists are of significant interest. Studies focusing on the synthesis of potent and selective iGlu receptor antagonists contribute to the development of novel therapeutic agents for various central nervous system diseases (Kayser et al., 2020).

Computational Pharmacology

Exploring the pharmacology of iGlu receptors through computational methods like molecular dynamics simulations provides insights into ligand-receptor interactions. These computational studies can aid in the functional classification of compounds like iGlu-antagonist-21a and facilitate the drug discovery process (Postila et al., 2010).

properties

Product Name

iGlu-antagonist-21a

Molecular Formula

C37H53BF11N11O7

Molecular Weight

983.6934

IUPAC Name

(S)-10-(2-(1-(7-((5-(2-amino-5-guanidinopentanamido)pentyl)amino)heptyl)-1H-1,2,3-triazol-4-yl)ethyl)-5,5-difluoro-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide tris(2,2,2-trifluoroacetate)

InChI

InChI=1S/C31H50BF2N11O.3C2HF3O2/c33-32(34)44-22-10-13-28(44)26(29-14-11-23-45(29)32)16-15-25-24-43(42-41-25)21-8-3-1-2-5-17-38-18-6-4-7-19-39-30(46)27(35)12-9-20-40-31(36)37;3*3-2(4,5)1(6)7/h10-11,13-14,22-24,27,38H,1-9,12,15-21,35H2,(H,39,46)(H4,36,37,40);3*(H,6,7)/t27-;;;/m0.../s1

InChI Key

NHROBUUUIQQGHJ-NWFGNCPBSA-N

SMILES

F[B-]([N+]1=CC=CC1=C2CCC3=CN(CCCCCCCNCCCCCNC([C@@H](N)CCCNC(N)=N)=O)N=N3)(F)N4C2=CC=C4.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

iGlu-antagonist-21a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
iGlu-antagonist-21a
Reactant of Route 2
iGlu-antagonist-21a
Reactant of Route 3
iGlu-antagonist-21a
Reactant of Route 4
iGlu-antagonist-21a
Reactant of Route 5
iGlu-antagonist-21a
Reactant of Route 6
Reactant of Route 6
iGlu-antagonist-21a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.